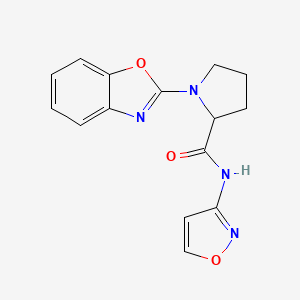

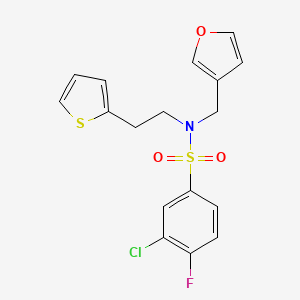

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The structure of this compound suggests potential biological activity due to the presence of multiple aromatic systems and halogen substituents, which are often associated with increased binding affinity to various biological targets.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or through the modification of existing sulfonamide groups. For example, novel benzenesulfonamide derivatives with anticancer activity have been synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

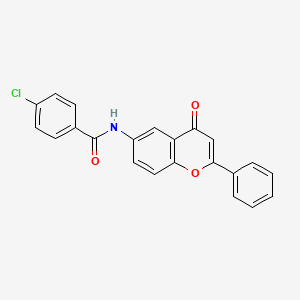

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can influence the compound's biological activity. The presence of chloro and fluoro substituents, as well as furan and thiophene rings, in the compound suggests a complex molecular architecture that could interact with multiple biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including electrophilic aromatic substitutions, as their aromatic rings are susceptible to attack by electrophiles. The reactivity of such compounds can be influenced by the nature and position of substituents on the aromatic rings, as demonstrated by the reactivity of benzo[b]thiophen and benzo[b]furan derivatives . The presence of electron-withdrawing groups such as fluorine can increase the reactivity of certain positions on the aromatic ring, potentially leading to selective reactions at those sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of halogen atoms like chlorine and fluorine can increase the lipophilicity of the compound, which may affect its solubility and distribution in biological systems. The presence of multiple aromatic rings can also contribute to the compound's ability to engage in π-π stacking interactions, which can be important for binding to biological targets. The stability of such compounds can be assessed through metabolic stability studies, as seen with certain triazine derivatives .

Wissenschaftliche Forschungsanwendungen

Intermolecular Interactions and Crystal Engineering

Research on isomorphous benzenesulfonamide crystal structures, such as those involving N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides, highlights the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing. These studies provide a foundation for understanding how the substitution patterns on benzenesulfonamides affect their solid-state properties, which is crucial for the design of new materials with desired physical characteristics (Bats, Frost, & Hashmi, 2001).

Synthesis and NMR Studies of Fluorosubstituted Heterocycles

Investigations into the synthesis of fluorosubstituted thiophenes, pyrroles, and furans, and their NMR properties, underscore the significance of fluorine atoms in modulating the electronic properties of heterocyclic compounds. Such research can inform the development of novel fluorine-containing pharmaceuticals or materials with enhanced performance due to the unique properties of fluorine atoms (Dvornikova et al., 2003).

Gold(I)-Catalyzed Synthesis of Sulfonamides

The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials through a cascade reaction involving a 1,2-alkynyl migration onto a gold carbenoid highlights innovative approaches to constructing sulfonamide derivatives. This methodology could potentially be applied to synthesize derivatives of the target compound for evaluating biological activities or for materials science applications (Wang et al., 2014).

Directed Metalation Group (DMG) Potential of Sulfonamides

The exploration of benzenesulfonamide as a DMG in synthetic chemistry, especially in the context of Directed ortho Metalation (DoM) methodology, opens up avenues for the derivatization of compounds like 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. Such strategies can facilitate the synthesis of complex molecules for pharmaceutical or material science research, emphasizing the versatility of sulfonamides in chemical synthesis (Familoni, 2002).

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3S2/c18-16-10-15(3-4-17(16)19)25(21,22)20(11-13-6-8-23-12-13)7-5-14-2-1-9-24-14/h1-4,6,8-10,12H,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNHGDGHHKDUDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)

![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)

![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)